molecular formula C15H15N3O3S2 B11427643 2-{[3-(4-Methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL]sulfanyl}acetamide

2-{[3-(4-Methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL]sulfanyl}acetamide

Cat. No.: B11427643
M. Wt: 349.4 g/mol
InChI Key: VWUYVOZTHSBPLK-UHFFFAOYSA-N
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Description

2-{[3-(4-Methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL]sulfanyl}acetamide: is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[3,2-D]pyrimidine core, a methoxyphenyl group, and a sulfanylacetamide moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-Methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thieno[3,2-D]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thieno[3,2-D]pyrimidine ring system.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable methoxyphenyl halide reacts with the thieno[3,2-D]pyrimidine intermediate.

    Attachment of the Sulfanylacetamide Moiety: The final step involves the reaction of the intermediate with a sulfanylacetamide derivative under mild conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(4-Methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL]sulfanyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Nucleophiles like amines, thiols, and halides, in the presence of catalysts or under reflux conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[3-(4-Methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL]sulfanyl}acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 2-{[3-(4-Methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid: Similar in structure but with a furochromen core.

    (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: Contains a methoxyphenyl group but differs in the core structure.

Uniqueness

2-{[3-(4-Methoxyphenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL]sulfanyl}acetamide is unique due to its specific combination of functional groups and the thieno[3,2-D]pyrimidine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H15N3O3S2

Molecular Weight

349.4 g/mol

IUPAC Name

2-[[3-(4-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C15H15N3O3S2/c1-21-10-4-2-9(3-5-10)18-14(20)13-11(6-7-22-13)17-15(18)23-8-12(16)19/h2-5H,6-8H2,1H3,(H2,16,19)

InChI Key

VWUYVOZTHSBPLK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)N

Origin of Product

United States

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